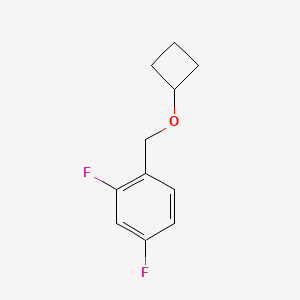![molecular formula C21H30N6 B12237896 2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12237896.png)
2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, cyclopropyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Introduction of Substituents: The tert-butyl, cyclopropyl, and piperazine groups are introduced through nucleophilic substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Piperazine Group Addition: The piperazine moiety is typically introduced through nucleophilic substitution reactions using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
- 4,4′,4-Tri-tert-Butyl-2,2′:6′,2-terpyridine
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H30N6 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C21H30N6/c1-14-15(2)23-20(21(3,4)5)25-19(14)27-12-10-26(11-13-27)17-8-9-22-18(24-17)16-6-7-16/h8-9,16H,6-7,10-13H2,1-5H3 |
InChI Key |
WXBWMEQVYGLAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile](/img/structure/B12237813.png)
![N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride](/img/structure/B12237816.png)

![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12237842.png)
![6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12237846.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12237849.png)
![2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12237856.png)
![3-fluoro-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12237867.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12237878.png)
![2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B12237887.png)
![1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine](/img/structure/B12237888.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12237895.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12237905.png)
![N-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline](/img/structure/B12237908.png)
